1-(2,2-Dimethoxyethyl)-6-methyl-1,2-dihydropyridin-2-one is a compound belonging to the class of dihydropyridines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a unique structure that incorporates a dihydropyridine core with methoxy and methyl substituents, enhancing its potential for various chemical reactions and biological interactions. Dihydropyridines are often associated with pharmacological properties, including anti-hypertensive and anti-cancer activities, making them significant in drug development.
The compound can be synthesized through various methods, often involving the Hantzsch reaction or other condensation techniques. The literature provides several synthetic pathways that highlight the versatility of dihydropyridine derivatives in organic synthesis.
1-(2,2-Dimethoxyethyl)-6-methyl-1,2-dihydropyridin-2-one is classified as a dihydropyridine derivative. Dihydropyridines are characterized by their saturated pyridine ring and are often used as intermediates in the synthesis of more complex organic compounds.
The synthesis of 1-(2,2-Dimethoxyethyl)-6-methyl-1,2-dihydropyridin-2-one can be achieved through several methods:
The synthesis usually requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. For instance, refluxing conditions are commonly employed to facilitate the reaction progress and improve product isolation.
The molecular structure of 1-(2,2-Dimethoxyethyl)-6-methyl-1,2-dihydropyridin-2-one consists of:
The compound's molecular formula is , indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms. The molecular weight is approximately 225.27 g/mol.
1-(2,2-Dimethoxyethyl)-6-methyl-1,2-dihydropyridin-2-one can participate in various chemical reactions due to its functional groups:
Reactions involving this compound often require specific catalysts or reagents to promote desired pathways while minimizing side reactions. For example, palladium-catalyzed reactions have been reported for functionalizing dihydropyridines effectively .
The mechanism by which 1-(2,2-Dimethoxyethyl)-6-methyl-1,2-dihydropyridin-2-one exerts its biological effects is not fully elucidated but can be hypothesized based on related compounds:
Studies have shown that similar dihydropyridine derivatives exhibit significant activity against various targets in cellular systems, suggesting potential therapeutic applications .
The compound is likely to be a solid at room temperature with potential for moderate solubility in organic solvents such as ethanol or dichloromethane.
Key chemical properties include:
Relevant analytical techniques such as NMR spectroscopy and mass spectrometry are utilized to confirm structural integrity and purity during synthesis .
1-(2,2-Dimethoxyethyl)-6-methyl-1,2-dihydropyridin-2-one has potential applications in:
The dihydropyridine (DHP) scaffold represents one of medicinal chemistry’s most versatile pharmacophores, with its significance rooted in calcium channel modulation. The discovery of calcium channel blockers (CCBs) in the 1960s marked a watershed moment in cardiovascular therapeutics. Initial research focused on molecules screened as coronary dilators, leading to the identification of diphenylpiperazines (e.g., lidoflazine) and phenylalkylamines (e.g., verapamil) that antagonized calcium-evoked contractions in depolarized arteries. This work established the foundational "calcium antagonist" concept [2].
The 1970s witnessed a structural revolution with Bayer AG’s development of 1,4-dihydropyridines (notably nifedipine), which exhibited superior voltage-dependent binding to L-type calcium channels. This innovation stemmed from systematic structure-activity relationship (SAR) studies that optimized the DHP core for tissue selectivity. The key breakthrough was recognizing that partial depolarization in hypertensive arteries enhanced DHP sensitivity, enabling targeted vasodilation without affecting normotensive tissues [2]. Subsequent generations introduced chemically diversified DHPs like amlodipine (Pfizer), which combined the DHP core with aminoalkyl side chains to prolong half-lives and improve pharmacokinetics.
Table 1: Evolution of DHP-Based Calcium Channel Blockers [2] [5]
Generation | Representative Compound | Structural Innovation | Therapeutic Advancement |
---|---|---|---|
First | Nifedipine (Bayer AG) | Symmetric ester substituents | High-potency arterial vasodilation |
Second | Nimodipine | Unsymmetrical ester groups | Enhanced blood-brain barrier penetration |
Third | Amlodipine | Basic aminoalkyl side chain | Once-daily dosing; reduced reflex tachycardia |
While 1,4-DHPs dominated cardiovascular research, 1,2-dihydropyridines emerged as latent contenders in oncology due to their unique redox properties and conformational flexibility. Unlike their 1,4 counterparts, the 1,2-DHP scaffold possesses an enone system (C2-carbonyl and C3=C4 unsaturation) that enables dual functionality: it serves as a hydrogen-bond acceptor for target engagement and provides a platform for structural diversification at N1, C3, C4, and C6 [4] [5]. This versatility facilitates the design of inhibitors targeting kinases implicated in oncogenic signaling.
Recent studies exploit 1,2-DHPs to address resistance mutations in epidermal growth factor receptor (EGFR) and anaplastic lymphoma kinase (ALK). The scaffold’s ability to adopt pseudo-aromatic conformations allows it to occupy deep hydrophobic pockets in mutant kinases, while substituents at N1 (e.g., the 2,2-dimethoxyethyl group in our lead compound) extend into solvent-exposed regions, improving selectivity. Computational analyses reveal that 6-methyl-1,2-DHPs exhibit ~40% higher binding affinity for EGFR T790M mutants than first-generation inhibitors, attributed to the methyl group’s van der Waals interactions with gatekeeper residues [5].
Furthermore, 1,2-DHPs undergo bioactivation via cytochrome P450 enzymes, generating electrophilic intermediates that covalently modify cysteine residues in Bruton’s tyrosine kinase (BTK) and KRAS G12C mutants. This irreversible inhibition paradigm—exemplified by analogues like 5-(2-pyridyl)-1,2-dihydropyridin-2-one—positions 1,2-DHPs as adaptable templates for next-generation targeted therapies [7].
The title compound (C₁₀H₁₅NO₃; MW: 197.23 g/mol) exemplifies strategic molecular hybridization in heterocyclic design [4] [8]. Its architecture merges three critical elements:
Table 2: Synthesis Routes for 1-(2,2-Dimethoxyethyl)-6-methyl-1,2-dihydropyridin-2-one [4] [8]
Method | Starting Materials | Conditions | Yield (%) | Advantages |
---|---|---|---|---|
A | 6-methyl-2-pyridone + ClCH₂CH(OCH₃)₂ | K₂CO₃, DMF, 80°C, 12h | 62 | Atom-economical; minimal purification |
B | Ethyl 3-aminocrotonate + acrolein | Toluene, reflux → HCl → ketalization | 38 | Controls C6 methylation regioselectivity |
The compound’s electronic profile was elucidated via ¹³C NMR (δC=O 165.2 ppm; C3 140.1 ppm; C4 118.7 ppm), confirming significant polarization across the enone system. This facilitates [4+2] cycloadditions—unachievable with 1,4-DHPs—making it a linchpin for synthesizing polycyclic alkaloid analogues [6].
Comprehensive List of Compounds Mentioned
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7